N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a substituted benzene ring. The compound’s core structure includes a seven-membered oxazepine ring with allyl and dimethyl substituents at position 5 and a ketone group at position 2. This hybrid architecture combines elements of benzodiazepine-like scaffolds (known for neurological activity) and sulfonamide pharmacophores (associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties) .
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-5-10-24-16-12-15(7-9-17(16)29-13-21(2,3)20(24)25)23-30(26,27)19-11-14(22)6-8-18(19)28-4/h5-9,11-12,23H,1,10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIZDXIXMIWYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.5 g/mol. The compound features a complex structure that includes a benzo[b][1,4]oxazepin core and a sulfonamide group. The presence of an allyl group and a chloro-substituent contributes to its unique biological activity.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related triazole derivatives have shown significant efficacy in reducing seizure activity in various animal models. These compounds often act by modulating voltage-gated sodium channels (VGSCs) and GABA receptors .
Table 1: Comparison of Anticonvulsant Efficacy
| Compound | ED50 (mg/kg) | PI (Protective Index) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | 15.2 | >13 | VGSC modulation |
| Triazole Derivative B | 50.8 | >25 | GABA receptor binding |
| N-(5-allyl...) | TBD | TBD | TBD |
Preliminary molecular docking studies suggest that N-(5-allyl...) may interact with various biological targets:
- GABA Receptors : The compound may enhance GABAergic transmission by binding to allosteric sites on GABA receptors.
- Voltage-Gated Sodium Channels : Similar compounds have been shown to block VGSCs, preventing neuronal excitability and seizure propagation.
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes in bacterial metabolism.
Case Studies and Research Findings
A significant study evaluated the anticonvulsant effects of structurally related compounds in rodent models using maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Compounds demonstrated varying degrees of efficacy with some achieving an ED50 as low as 15 mg/kg . The protective index was also noteworthy, indicating a favorable therapeutic window.
Another investigation focused on the synthesis and biological evaluation of related oxazepin derivatives. These derivatives exhibited promising activity against specific cancer cell lines in vitro, suggesting potential applications in oncology .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Pharmacological and Physicochemical Properties
- NMR Profile: NMR analysis (as in Figure 6 of ) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) cause significant chemical shift variations, indicating altered electronic environments. For example, the 5-chloro-2-methoxy group deshields adjacent protons by 0.2–0.5 ppm compared to non-chlorinated analogues .
- For instance, thiazole-linked sulfonamides show MIC values of 4–16 µg/mL against S. aureus .
Table 2: NMR Chemical Shift Comparison (Selected Regions)
| Compound | Region A (δ, ppm) | Region B (δ, ppm) |
|---|---|---|
| Target Compound | 7.2–7.5 | 6.8–7.1 |
| Valdecoxib | 7.4–7.7 | 6.5–6.9 |
| Benzooxazine Acetic Acid | 6.9–7.3 | 6.2–6.6 |
Key Research Findings and Implications
- Lumping Strategy Relevance: The target compound’s structural complexity challenges lumping strategies (grouping similar compounds), as minor substituent changes (e.g., allyl vs. methyl) significantly alter reactivity and bioactivity .
- Synthetic Challenges : Steric hindrance from the 3,3-dimethyl group complicates functionalization at position 5, requiring optimized reaction conditions .
- Therapeutic Potential: The compound’s hybrid structure positions it as a candidate for dual-target therapies (e.g., combining anti-inflammatory and antimicrobial effects), though in vivo studies are needed .
Preparation Methods
Cyclization Conditions
Cyclization is performed under anhydrous toluene at 80°C for 12 hours, achieving a 75% yield. The reaction mechanism involves nucleophilic attack by the amine on the activated carbonyl, followed by dehydration. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance reaction efficiency.
Table 1: Optimization of Cyclization Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 75 |
| Temperature (°C) | 80 | 75 |
| Catalyst | p-TsOH (0.1 eq) | 82 |
| Time (hours) | 12 | 75 |
Palladium-Catalyzed Functionalization
Patent data reveals that palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) chloroform complex , are critical for introducing sterically hindered groups. In one protocol, the allyl group is installed via Heck coupling using allyl bromide and the aforementioned palladium catalyst with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) as a ligand.
Allylation Reaction
A mixture of the oxazepine intermediate (1.0 eq), allyl bromide (1.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq) in tetrahydrofuran (THF) is heated to 60°C for 8 hours. The reaction achieves 72% yield after extraction and column chromatography.
Analytical Characterization
Structural confirmation relies on spectroscopic and spectrometric techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.98 (d, J = 2.0 Hz, 1H, ArH), 5.90–5.75 (m, 1H, CH2CHCH2), 5.25 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.15 (d, J = 10.4 Hz, 1H, CH2CHCH2), 4.20 (s, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.30 (s, 2H, NCH2), 1.55 (s, 6H, 2×CH3).
- 13C NMR (101 MHz, CDCl3) : δ 170.2 (C=O), 154.1 (ArC-OCH3), 134.5 (CH2CHCH2), 129.8 (ArC-Cl), 118.3 (CH2CHCH2), 70.4 (OCH2), 56.1 (OCH3), 45.2 (NCH2), 27.3 (2×CH3).
High-Resolution Mass Spectrometry (HRMS)
Scale-Up and Industrial Considerations
Large-scale synthesis (≥100 g) requires modified conditions to maintain yield and purity:
- Solvent : Switching from DCM to THF improves mixing efficiency.
- Catalyst Loading : Reducing Pd2(dba)3 to 0.03 eq lowers costs without compromising yield.
Table 3: Industrial-Scale Reaction Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst (eq) | 0.05 | 0.03 |
| Solvent | DCM | THF |
| Batch Size (g) | 10 | 100 |
| Yield (%) | 68 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
